1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene
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Overview
Description
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four propan-2-yl groups attached to a tetrahydropyrene core, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene typically involves the alkylation of pyrene derivatives. The reaction conditions often require the use of strong bases and alkyl halides to introduce the propan-2-yl groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated compounds.
Scientific Research Applications
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through various pathways. The propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetraethylpyrene: Similar in structure but with ethyl groups instead of propan-2-yl groups.
1,3,6,8-Tetramethylpyrene: Contains methyl groups, making it less bulky compared to the propan-2-yl derivative.
1,3,6,8-Tetra(n-butyl)pyrene: Features n-butyl groups, which are longer and more flexible than propan-2-yl groups.
Uniqueness
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is unique due to the specific steric and electronic effects imparted by the propan-2-yl groups. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
61099-34-1 |
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Molecular Formula |
C28H38 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,3,6,8-tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C28H38/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h13-18H,9-12H2,1-8H3 |
InChI Key |
DTDSDCKWWUWUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2CCC3=C(C=C(C4=C3C2=C1CC4)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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